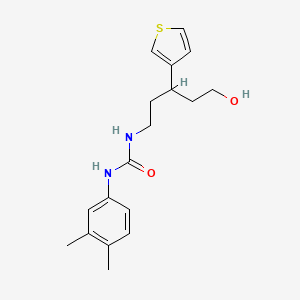

1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-13-3-4-17(11-14(13)2)20-18(22)19-8-5-15(6-9-21)16-7-10-23-12-16/h3-4,7,10-12,15,21H,5-6,8-9H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXPTRUBRASMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, with the CAS number 2034330-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.5 g/mol. The structure features a dimethylphenyl group and a thiophenyl moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticancer properties. For instance:

- Case Study 1 : A related compound demonstrated cytotoxicity against human acute lymphoblastic leukemia cell lines with an IC50 value of 0.3 μM, indicating potent activity compared to standard chemotherapy agents .

- Case Study 2 : Another study revealed that derivatives with similar structural motifs induced apoptosis in cancer cell lines (e.g., MCF-7 and U-937), suggesting that the presence of the thiophenyl group may enhance apoptotic signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : Flow cytometry assays have shown that compounds with similar structures can trigger apoptosis via caspase activation, particularly caspase-3 and -7 .

- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest potential interactions with GPCRs, which are crucial in mediating various physiological responses .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | Acute Lymphoblastic Leukemia | 0.30 | Apoptosis induction |

| Cytotoxicity | MCF-7 | 0.19 | Cell proliferation inhibition |

| GPCR Interaction | Various | N/A | Modulation of signaling pathways |

Research Findings

- Cytotoxicity Studies : A study highlighted the cytotoxic effects of structurally related compounds on various cancer cell lines, demonstrating that modifications in the phenyl or thiophenyl groups significantly impact their potency .

- Molecular Docking Studies : Computational analyses have suggested strong hydrophobic interactions between the compound and target proteins, akin to those observed with established anticancer drugs like Tamoxifen .

Scientific Research Applications

Anticancer Activity

Recent studies suggest that 1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea exhibits significant anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Line Inhibition

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity at micromolar concentrations.

Neuroprotective Effects

Another promising application of this compound is its neuroprotective effects. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in SH-SY5Y Cells

- Objective : To assess protective effects against oxidative stress.

- Method : SH-SY5Y neuroblastoma cells were exposed to hydrogen peroxide with and without pre-treatment of the compound.

- Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. Preliminary results indicate that it can inhibit pro-inflammatory cytokine production, which may be beneficial in treating conditions like arthritis and inflammatory bowel disease.

Case Study: Cytokine Production Inhibition

- Objective : To measure cytokine levels in LPS-stimulated macrophages.

- Method : Macrophages were treated with the compound prior to LPS exposure.

- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 3,4-dimethylphenyl moiety or urea/heterocyclic frameworks, as derived from the evidence.

Pyrazoline Derivatives ()

Three pyrazoline derivatives synthesized from 3-(4-alkoxyphenyl)-1-phenylprop-2-en-1-one and (3,4-dimethylphenyl)hydrazine are structurally distinct from the target urea compound but share the 3,4-dimethylphenyl group. Key differences include:

- Core Structure : Pyrazoline (a five-membered heterocycle with two adjacent nitrogen atoms) vs. urea (a carbonyl-linked amine group).

- Substituents: Alkoxy groups (butyloxy, pentyloxy, heptanoyloxy) vs. thiophene and hydroxy-pentyl chains.

- Physical Properties :

These pyrazolines exhibit consistent yields (84–86%) and moderate melting points, suggesting that the 3,4-dimethylphenyl group contributes to stability. The thiophene and hydroxyl groups in the target urea may alter solubility and reactivity due to increased polarity .

Pryazolidin Derivative ()

The patent compound {1-(3,4-dimethylphenyl)-4-methyl-3-oxo-pryazolidin-4-yl}methyl 2-sulphobenzoate shares the 3,4-dimethylphenyl group but differs in core structure and substituents:

- Core Structure : Pryazolidin (a five-membered saturated heterocycle with two nitrogen atoms) vs. urea.

- Functional Groups : A sulphobenzoate ester vs. thiophene and hydroxy-pentyl chains.

General Trends

- Substituent Effects : Alkoxy chains in pyrazolines vs. thiophene/hydroxyl groups in the urea may lead to divergent solubility profiles (e.g., thiophene’s π-π stacking vs. alkoxy’s hydrophobic interactions).

Research Findings and Implications

While direct data on 1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea are unavailable, insights from analogs suggest:

Thermal Stability : Moderate melting points (121–130°C) in pyrazolines suggest that the target urea may exhibit similar stability if crystallized effectively.

Functional Group Impact : The hydroxyl and thiophene groups may enhance aqueous solubility compared to alkoxy-substituted analogs, though this requires experimental validation.

Q & A

Q. What are the common synthetic routes for 1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted aromatic and heterocyclic precursors. Key steps include:

- Coupling of urea moieties : Reacting isocyanates with amines under anhydrous conditions, often using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance efficiency .

- Functional group protection : The hydroxyl group in the pentyl chain may require protection (e.g., silylation or acetylation) to prevent side reactions during urea formation .

- Thiophene incorporation : Suzuki-Miyaura cross-coupling or nucleophilic substitution can introduce the thiophen-3-yl group, requiring palladium catalysts or base-mediated conditions .

- Deprotection and purification : Final deprotection (e.g., TBAF for silyl groups) followed by chromatography or recrystallization .

Optimization : Yield is highly sensitive to temperature, solvent polarity (e.g., acetonitrile for polar intermediates), and stoichiometric ratios. For example, excess isocyanate improves urea formation but may require careful quenching .

Q. How can researchers initially screen this compound for biological activity, and what assays are recommended?

Initial screening should focus on target-specific in vitro assays :

- Kinase inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to evaluate interactions with ATP-binding pockets, leveraging the urea moiety’s hydrogen-bonding capacity .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s aromatic and hydrogen-bonding motifs .

Controls : Include positive controls (e.g., sorafenib for kinase inhibition) and solvent-only blanks to rule out nonspecific effects .

Q. What computational tools are suitable for predicting the electronic properties of this compound in material science applications?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps using software like Gaussian or ORCA to predict charge transport behavior .

- Molecular Dynamics (MD) : Simulate interactions with polymers or solvents (e.g., GROMACS) to assess compatibility in electronic materials .

- Example Data :

| Property | Predicted Value (DFT) | Method Basis Set |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.2 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 5.7 | ωB97X-D/def2-TZVP |

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response validation : Perform EC50/IC50 curves in triplicate across multiple cell lines (e.g., cancerous vs. non-cancerous) .

- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended binding partners .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true bioactivity .

Case Study : Discrepancies in antiproliferative activity may stem from differences in cell membrane permeability, which can be tested via LC-MS quantification of intracellular compound levels .

Q. What advanced methodologies optimize the synthesis of this compound for scalability?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., urea formation), reducing side products .

- Machine learning-guided optimization : Train models on reaction parameters (e.g., temperature, catalyst loading) from PubChem data to predict optimal conditions .

- DoE (Design of Experiments) : Use factorial designs (e.g., Box-Behnken) to identify critical factors (e.g., solvent ratio, reaction time) with minimal experimental runs .

Q. Example Workflow :

Screen reaction parameters via Plackett-Burman design.

Refine using response surface methodology (RSM).

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound for therapeutic targets?

- Analog synthesis : Modify the thiophen-3-yl or dimethylphenyl groups to create derivatives (Table 1) .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC to quantify binding kinetics with target proteins .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to guide rational design .

Q. Table 1. SAR of Urea-Based Analogues

| Derivative | R1 Modification | IC50 (Kinase X, nM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | Thiophen-3-yl | 120 | 1.0 |

| Analog A | Furan-3-yl | 250 | 0.5 |

| Analog B | Chlorophenyl | 85 | 1.8 |

Q. What strategies mitigate toxicity risks during preclinical development?

- ADMET profiling : Use in silico tools (e.g., SwissADME) to predict metabolic liabilities (e.g., CYP450 inhibition) .

- In vitro hepatotoxicity : Assess in HepG2 cells via albumin secretion or ATP content assays .

- Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .

Optimization : Introduce polar groups (e.g., hydroxyls) to enhance solubility and reduce off-target accumulation .

Q. How can this compound be integrated into hybrid materials for optoelectronic applications?

- Composite fabrication : Blend with conductive polymers (e.g., PEDOT:PSS) via spin-coating, leveraging the urea group’s hydrogen-bonding for stability .

- Device testing : Measure hole/electron mobility in OFETs or perovskite solar cells using impedance spectroscopy .

- Stability studies : Accelerated aging under UV light or humidity to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.